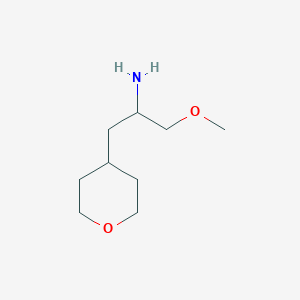

1-Methoxy-3-(oxan-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(oxan-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIFCXXBUPSNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-methoxy-3-(oxan-4-yl)propan-2-amine reveals several possible synthetic pathways. The primary strategic disconnections are typically made at the carbon-nitrogen bond of the amine and the carbon-oxygen bond of the ether, leading to simpler and more readily available starting materials.

Identification of Key Precursors and Building Blocks

The most logical retrosynthetic disconnection involves breaking the C-N bond of the primary amine. This suggests a precursor ketone, 1-methoxy-3-(oxan-4-yl)propan-2-one (B2486253) , which can be converted to the target amine via reductive amination. Another key disconnection is at the ether linkage, suggesting a diol precursor, 3-(oxan-4-yl)propane-1,2-diol , which can be selectively methoxylated.

Further disconnection of the oxane-containing side chain points to oxan-4-ylmethanol or a related derivative as a fundamental building block. This alcohol can be oxidized to the corresponding aldehyde and then used in a carbon-carbon bond-forming reaction to construct the propane (B168953) backbone.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Precursor 1 (via C-N disconnection): 1-Methoxy-3-(oxan-4-yl)propan-2-one

Precursor 2 (via C-O disconnection): 1-Amino-3-(oxan-4-yl)propan-2-ol

Key Building Blocks: Oxan-4-carbaldehyde, Methoxyacetone

Chemo- and Regioselectivity Considerations in Synthetic Design

The synthesis of this compound presents several chemo- and regioselectivity challenges. During the etherification step, selective methylation of one hydroxyl group in the presence of another, or in the presence of the amine group, is crucial. Protecting group strategies may be necessary to achieve the desired selectivity.

In the amination step, the choice of aminating agent and reaction conditions is critical to prevent over-alkylation and the formation of secondary or tertiary amines. Reductive amination is often the preferred method as it provides good control over the degree of amination.

Classical Synthetic Routes

Several classical synthetic routes can be envisioned for the preparation of this compound, leveraging well-established organic transformations.

Amination Strategies for the Propan-2-amine Moiety

The introduction of the amine group at the C2 position of the propane chain can be effectively achieved through the reductive amination of a ketone precursor. This is a widely used method for the synthesis of primary amines.

The general mechanism involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Sodium cyanoborohydride (NaBH3CN) | Methanol (B129727), ammonium (B1175870) acetate | Mild, selective for imines | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] | Dichloroethane, acetic acid | Mild, non-toxic | Moisture sensitive |

| Catalytic Hydrogenation (H2, catalyst) | High pressure, various catalysts (e.g., Raney Ni, Pd/C) | "Green" process, high yield | Requires specialized equipment |

Alternatively, the amine group can be introduced via the amination of an alcohol. This typically involves the use of a catalyst, such as a transition metal complex, to facilitate the reaction between the alcohol and ammonia. For example, Co/γ-Al2O3 catalysts have been shown to be effective for the amination of 2-propanol. researchgate.net

Etherification Pathways for Methoxy (B1213986) Introduction

The introduction of the methoxy group is a key step in the synthesis. The Williamson ether synthesis is a classic and reliable method for this transformation. rsc.org This involves the reaction of an alkoxide with a methyl halide or another methylating agent.

To achieve regioselectivity, a precursor with a primary alcohol that can be selectively deprotonated and reacted is ideal. For instance, starting from a suitable diol, the primary hydroxyl group can be selectively protected, followed by methylation of the secondary hydroxyl group, and subsequent deprotection.

Other modern etherification methods include:

Reductive Etherification: This involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. osti.gov

Photochemical Methods: Photoredox catalysis can enable the introduction of alkoxy groups under mild conditions. rsc.org

Stereoselective Approaches to the Propan-2-amine Core

The C2 position of the propan-2-amine core is a chiral center, meaning that this compound can exist as a pair of enantiomers. For many applications, it is desirable to synthesize a single enantiomer.

Biocatalysis offers a powerful tool for achieving high stereoselectivity. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the stereoselective reductive amination of ketones. For example, the synthesis of (S)-1-methoxypropan-2-amine has been achieved with high enantiomeric excess using an AmDH. researchgate.net This approach could be adapted for the synthesis of the target molecule by using 1-methoxy-3-(oxan-4-yl)propan-2-one as the substrate.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | >98% |

Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. For instance, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Modern Synthetic Innovations

Recent advancements in organic synthesis offer more efficient, sustainable, and scalable routes for the production of complex amines like this compound compared to traditional methods. These innovations prioritize the use of catalytic systems, environmentally benign processes, and advanced manufacturing technologies.

The formation of the carbon-nitrogen bond is a pivotal step in the synthesis of this compound. Modern catalytic methods provide highly efficient and selective ways to achieve this transformation. A primary strategy involves the reductive amination of a ketone precursor, 1-methoxy-3-(oxan-4-yl)propan-2-one.

Reductive Amination: This is a widely used method for synthesizing amines from carbonyl compounds. acsgcipr.orgorganic-chemistry.org The process involves two main steps: the formation of an imine or enamine intermediate from the reaction of the ketone with an amine source (like ammonia), followed by the reduction of this intermediate to the final amine. rsc.org

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts can be employed for the reduction step. Transition metal catalysts, particularly those based on palladium, platinum, nickel, or ruthenium, are commonly used for hydrogenation with H₂ gas. For instance, a palladium on carbon (Pd/C) catalyst can be effective under hydrogen pressure. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Biocatalysis: An increasingly important green approach is the use of enzymes as catalysts. Amine dehydrogenases (AmDHs) or transaminases (ATAs) can catalyze the reductive amination of ketones with high enantioselectivity, which is crucial if a specific stereoisomer of the target amine is desired. rsc.orgfrontiersin.org For example, native AmDHs have been shown to be effective in the synthesis of small chiral amines and amino alcohols. frontiersin.org The biocatalytic synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one has been demonstrated with high conversion and enantiomeric excess, suggesting the feasibility of a similar approach for the more complex substrate, 1-methoxy-3-(oxan-4-yl)propan-2-one. frontiersin.org

Below is an illustrative data table showing a comparison of different catalytic systems for reductive amination.

| Catalyst System | Reducing Agent | Amine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C | H₂ | NH₃ | Methanol | 25-50 | 80-95 | organic-chemistry.org |

| Raney Ni | H₂ | NH₃ | Ethanol (B145695) | 50-80 | 75-90 | organic-chemistry.org |

| Amine Dehydrogenase (AmDH) | Formate/GDH | NH₄⁺ | Aqueous Buffer | 30-40 | >95 | frontiersin.org |

| ω-Transaminase (ω-TA) | Isopropylamine | Isopropylamine | Organic Solvent | 30-50 | >90 | acs.org |

Alternative Catalytic Routes: Another potential, though less direct, catalytic approach could involve the ring-opening of a suitable epoxide precursor. For example, a molecule like 2-(methoxymethyl)-3-(oxan-4-ylmethyl)oxirane could undergo a regioselective ring-opening reaction with an amine source, catalyzed by Lewis acids or other catalysts. researchgate.netmdpi.com This method is widely used for the synthesis of β-amino alcohols. acs.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Reductive amination is an atom-economical reaction, as it incorporates a significant portion of the reactants into the final product. acsgcipr.org Catalytic hydrogenation with H₂ is particularly green as the only byproduct is water.

Use of Renewable Feedstocks: While not directly addressed in the synthesis of the target molecule, the principles of green chemistry encourage the use of starting materials derived from renewable resources.

Safer Solvents and Reagents: The choice of solvents and reagents is critical. The use of water or ethanol as a solvent in reductive amination, where possible, is preferable to more hazardous organic solvents. Borohydride (B1222165) reagents like sodium borohydride (NaBH₄) are often used for the reduction step in laboratory settings, and while effective, they have a lower atom economy than catalytic hydrogenation. acsgcipr.org Green chemistry principles would favor the use of catalytic hydrogenation where feasible. acsgcipr.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key goal of green chemistry. Biocatalytic methods often operate under mild conditions, thus reducing energy consumption. frontiersin.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with higher efficiency and under milder conditions, and they can often be recycled and reused. rsc.org

The following table outlines some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Use of catalytic reductive amination. | High efficiency in converting reactants to product. |

| Safer Solvents | Employing water or ethanol as reaction media. | Reduced environmental impact and improved safety. |

| Energy Efficiency | Biocatalysis at or near ambient temperatures. | Lower energy consumption and reduced costs. |

| Catalysis | Use of recyclable heterogeneous catalysts or enzymes. | Reduced waste and improved process efficiency. |

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov These benefits are particularly relevant for the synthesis of fine chemicals and pharmaceuticals.

The synthesis of this compound via reductive amination is well-suited for adaptation to a continuous flow process. A packed-bed reactor containing an immobilized catalyst (either a heterogeneous metal catalyst or an immobilized enzyme) can be used. nih.govmdpi.com

A typical flow setup would involve pumping a solution of the ketone precursor, 1-methoxy-3-(oxan-4-yl)propan-2-one, and the amine source through the catalyst bed. acs.org If gaseous hydrogen is used as the reductant, a gas-liquid flow reactor would be employed. The product stream would then be collected, and the desired amine could be isolated through a downstream purification process.

The use of immobilized enzymes, such as ω-transaminases, in continuous flow systems has been demonstrated for the synthesis of chiral amines. acs.orgnih.gov This approach allows for the efficient production of enantiomerically pure amines with easy separation of the product from the biocatalyst, which can be reused over extended periods. acs.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters to consider in a reductive amination process include:

Catalyst Selection and Loading: The choice of catalyst can have a profound impact on the reaction rate and selectivity. For catalytic hydrogenation, the optimal loading of the catalyst needs to be determined to ensure a high reaction rate without being cost-prohibitive.

Solvent: The solvent can influence the solubility of reactants and the catalyst's activity. researchgate.net Protic solvents like methanol or ethanol are often effective for reductive amination. organic-chemistry.org

Temperature and Pressure: For hydrogenations, temperature and hydrogen pressure are critical parameters. Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions or catalyst deactivation. researchgate.net These conditions must be carefully optimized to achieve the desired balance between reaction rate and selectivity.

pH: In aqueous media, particularly for biocatalytic reactions, the pH of the reaction mixture is crucial for enzyme activity and stability. frontiersin.org

Reactant Concentrations: The relative concentrations of the ketone, amine source, and reducing agent need to be optimized to drive the reaction to completion and minimize the formation of byproducts. rsc.org

The following table provides an example of how reaction conditions could be optimized for a hypothetical reductive amination.

| Parameter | Condition A | Condition B | Condition C (Optimized) |

| Catalyst | 5% Pd/C | 10% Pd/C | 5% Pd/C |

| Solvent | Toluene | Methanol | Methanol |

| Temperature | 25°C | 50°C | 40°C |

| H₂ Pressure | 1 atm | 10 atm | 5 atm |

| Reaction Time | 24 h | 6 h | 8 h |

| Yield | 65% | 88% | 92% |

By systematically varying these parameters, it is possible to identify the optimal conditions that lead to the highest yield and purity of this compound in the most efficient and sustainable manner.

Reaction Mechanisms and Reactivity Studies of 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

Mechanistic Investigations of Amine Reactivity

The primary amine group is the most reactive site on the molecule under a wide range of conditions, largely defining the compound's chemical personality. Its reactivity is centered on the lone pair of electrons on the nitrogen atom.

Nucleophilic Properties of the Primary Amine Moiety

All amines contain a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. libretexts.org The primary amine in 1-Methoxy-3-(oxan-4-yl)propan-2-amine is no exception. This lone pair can attack electron-deficient centers, initiating nucleophilic substitution or addition reactions.

The nucleophilicity of amines generally increases with the number of alkyl groups attached to the nitrogen, as these groups are electron-donating and increase the electron density on the nitrogen atom. Therefore, primary amines are stronger nucleophiles than ammonia (B1221849), and secondary amines are stronger still. masterorganicchemistry.comchemguide.co.uk This trend is crucial in predicting the outcome of reactions, such as the alkylation of the amine. For instance, reaction with an alkyl halide would likely not stop at the secondary amine but could proceed to form tertiary amines and even quaternary ammonium (B1175870) salts if the alkyl halide is in excess. libretexts.orgchemguide.co.uk

The amine group readily reacts with acyl chlorides and acid anhydrides in violent, exothermic reactions to form N-substituted amides. libretexts.org The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Table 1: Relative Nucleophilicity of Amines in Water This table illustrates the general trend that nucleophilicity increases with alkyl substitution, though steric hindrance can become a factor with bulky groups.

| Compound | Amine Class | Mayr Nucleophilicity Parameter (N) | Relative Reactivity Factor |

| Ammonia | - | 9.5 | 1 |

| Ethylamine | Primary | 12.9 | ~2,512 |

| Diethylamine (B46881) | Secondary | 14.7 | ~158,489 |

| Data derived from general trends discussed in the literature. masterorganicchemistry.com |

Protonation Equilibria and Acid-Base Behavior Studies

The lone pair of electrons on the nitrogen atom not only makes the amine group nucleophilic but also confers basic properties. The amine can act as a Brønsted-Lowry base by accepting a proton from an acid to form a substituted ammonium salt. This acid-base reaction is a fundamental equilibrium that dictates the charge state of the molecule at a given pH.

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). For typical primary alkylamines, the pKaH values are generally in the range of 10-11, indicating they are moderately strong bases. In acidic conditions, the amine will exist predominantly in its protonated, water-soluble ammonium form.

Table 2: Typical pKaH Values for Primary Amines This table provides context for the expected basicity of the primary amine moiety in this compound.

| Amine | pKa of Conjugate Acid (pKaH) |

| Methylamine | 10.66 |

| Ethylamine | 10.75 |

| Propylamine | 10.71 |

| This compound | Estimated 10-11 |

Reactivity of the Oxane Ring System

The oxane ring, also known as tetrahydropyran (B127337), is a six-membered saturated ether. Its reactivity is significantly lower than that of its functional groups.

Stability and Potential Ring-Opening Reactions under Various Conditions

Unlike strained three- or four-membered cyclic ethers (e.g., oxiranes and oxetanes), the six-membered oxane ring is relatively strain-free and conformationally flexible, similar to cyclohexane. beilstein-journals.org Consequently, it is chemically stable and resistant to ring-opening under most conditions, including exposure to bases and common nucleophiles.

Ring-opening of the oxane ether can only be achieved under harsh, acidic conditions. The mechanism requires a strong Brønsted or Lewis acid to protonate the ether oxygen. This protonation converts the hydroxyl group into a good leaving group (water), allowing for nucleophilic attack by a strong nucleophile (e.g., a halide ion from HBr or HI) to cleave the C-O bond. Such reactions typically require high temperatures and are not selective.

Substituent Effects on Oxane Ring Reactivity

The substituent at the 4-position of the oxane ring is an alkyl-amine-ether chain. This group is connected via a C-C bond and is not electron-withdrawing or -donating in a way that would significantly influence the basicity of the ring oxygen or the stability of a potential carbocation intermediate during ring-opening. Therefore, the substituent is expected to have a negligible electronic effect on the reactivity of the oxane ring itself. Its primary influence would be steric, potentially hindering the approach of reactants to the ring, though this effect would be minimal given the ring's inherent lack of reactivity.

Methoxy (B1213986) Group Participations in Transformations

The methoxy group (-OCH₃) is part of a simple alkyl ether attached to the propan-2-amine backbone. Ethers are generally one of the least reactive functional groups in organic chemistry.

Similar to the oxane ring, the methoxy ether linkage is stable to bases, oxidizing agents, and reducing agents. Cleavage of this ether bond requires treatment with strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via an S_N2 mechanism, where the halide ion attacks the methyl carbon, displacing the alcohol portion of the molecule. In some cases, particularly with neighboring groups that can stabilize a positive charge, an S_N1 mechanism may be involved. researchgate.net

Potential Cleavage Reactions of the Ether Linkage

The ether linkage in this compound, while generally stable, is susceptible to cleavage under strong acidic conditions. This reaction typically proceeds via a nucleophilic substitution mechanism.

Acid-Catalyzed Cleavage:

Treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the cleavage of the methyl ether. The reaction is initiated by the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). Subsequently, a nucleophilic halide ion (I⁻ or Br⁻) attacks the methyl carbon in an S_N_2 reaction. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This concerted mechanism is favored due to the unhindered nature of the methyl group. sciencemadness.org The products of this reaction would be 3-(oxan-4-yl)propane-1,2-diol and a methyl halide.

The general mechanism is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.

Nucleophilic attack: The halide anion attacks the electrophilic carbon of the protonated ether. Given the structure of this compound, the attack will occur at the less sterically hindered methyl group.

Formation of products: The C-O bond is cleaved, resulting in the formation of an alcohol and an alkyl halide.

Lewis Acid-Mediated Cleavage:

Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers. The reaction with BBr₃ is thought to proceed through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. pearson.com This is followed by a nucleophilic attack of a bromide ion. Density functional theory (DFT) calculations on similar systems suggest that the mechanism can be more complex, potentially involving a bimolecular pathway where a second ether-BBr₃ adduct acts as the bromide donor. ufp.ptnih.gov This method is often preferred for its milder conditions compared to strong protic acids.

The proposed mechanistic steps are:

Adduct Formation: The ether oxygen acts as a Lewis base and coordinates with the Lewis acidic boron atom of BBr₃.

Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or from the initial adduct, attacks one of the alpha-carbons of the ether.

Hydrolysis: Subsequent workup with water hydrolyzes the resulting bromo-borane intermediate to yield the alcohol.

| Reagent | Proposed Mechanism | Key Intermediates | Products |

| HI or HBr | S_N_2 | Oxonium ion | 3-(oxan-4-yl)propane-1,2-diol, Methyl halide |

| BBr₃ | Lewis acid-assisted nucleophilic substitution | Ether-BBr₃ adduct | 3-(oxan-4-yl)propane-1,2-diol, Methyl bromide |

Role in Intramolecular Interactions and Stereocontrol

The spatial arrangement of the amine and ether functional groups in this compound allows for the potential of intramolecular interactions, which can influence its conformation and reactivity.

Intramolecular Hydrogen Bonding:

The primary amine group can act as a hydrogen bond donor, while the ether oxygen can serve as a hydrogen bond acceptor. This could lead to the formation of a five-membered ring-like conformation through an intramolecular hydrogen bond (N-H···O). researchgate.net Such interactions are known to influence the conformational preferences of amino-alcohols and amino-ethers. nih.gov The strength of this interaction would depend on the solvent and the relative stereochemistry of the molecule. This conformational locking can play a significant role in directing the stereochemical outcome of reactions involving the amine or adjacent carbons.

Stereocontrol in Reactions:

The existing stereocenter at the 2-position, along with the conformational bias potentially induced by intramolecular hydrogen bonding, can exert stereocontrol in various chemical transformations. The alkoxy group at the gamma-position relative to a reactive center can influence the facial selectivity of approaching reagents. acs.org For instance, in reactions involving the amine group, the preferred conformation may shield one face of the molecule, leading to a diastereoselective outcome.

Stereochemical Implications in Chemical Reactions

The chirality of this compound makes it a valuable substrate for stereoselective synthesis. The stereochemical outcome of reactions involving this molecule is of significant interest.

Diastereoselectivity in Derivatization Reactions

When this compound is used as a starting material, its inherent chirality can influence the stereochemistry of newly formed chiral centers. In derivatization reactions of the amine group, for example, the formation of amides or imines with chiral reagents can proceed with a degree of diastereoselectivity.

This diastereoselectivity would be governed by the steric and electronic effects of the substituents around the existing stereocenter. The bulky oxanyl group and the methoxypropyl chain will create a specific chiral environment that can favor the approach of a reactant from one direction over the other. Similar diastereoselective approaches have been observed in reactions of other substituted 2-amino-1,3-propanediol (B45262) systems. scielo.br

| Reaction Type | Reagent | Potential for Diastereoselectivity | Controlling Factors |

| Acylation | Chiral acyl chloride | High | Steric hindrance from the oxanyl and methoxypropyl groups. |

| Reductive Amination | Chiral aldehyde/ketone | Moderate to High | Conformational rigidity due to potential intramolecular hydrogen bonding. |

| Imine formation | Chiral aldehyde/ketone | Moderate to High | The relative orientation of substituents at the stereocenter. |

Chiral Induction Studies with this compound

Enantiomerically pure this compound has the potential to be utilized as a chiral auxiliary or a chiral building block in asymmetric synthesis. nih.gov

As a Chiral Auxiliary:

If attached to a prochiral molecule, the chiral amine moiety could direct the stereochemical course of a subsequent reaction. For instance, if converted into a chiral imine, it could direct the diastereoselective addition of a nucleophile. After the reaction, the chiral auxiliary could potentially be cleaved and recovered. The effectiveness of the chiral induction would depend on the ability of the amine's stereocenter to effectively bias the transition state of the reaction.

As a Chiral Building Block:

The molecule can serve as a versatile chiral starting material for the synthesis of more complex enantiomerically pure compounds. acs.org The amine and ether functionalities provide handles for a variety of chemical transformations, allowing for the elaboration of the carbon skeleton while retaining the original stereochemistry. The synthesis of chiral β-amino acids and their derivatives, for example, often relies on such chiral precursors. mdpi.com

The potential applications in chiral induction are summarized below:

| Application | Reaction Type | Expected Outcome |

| Chiral Auxiliary | Nucleophilic addition to a derived imine | Diastereoselective formation of a new stereocenter |

| Chiral Building Block | Multi-step synthesis | Synthesis of complex, enantiomerically pure target molecules |

Advanced Spectroscopic and Structural Characterization of 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A suite of one- and two-dimensional NMR experiments allows for the precise mapping of atomic connectivity and spatial relationships.

Two-dimensional NMR experiments provide correlational data that is crucial for assembling the complete chemical structure of 1-Methoxy-3-(oxan-4-yl)propan-2-amine.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity within the oxane ring and the propan-2-amine side chain. For instance, correlations would be expected between the proton on the chiral carbon (C2) and the adjacent methylene (B1212753) protons (C1 and C3).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. HSQC is vital for assigning the carbon signals based on their attached proton resonances. Each protonated carbon atom in the molecule would exhibit a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This technique is critical for piecing together the molecular fragments. For example, HMBC would show correlations from the methoxy (B1213986) protons to the C1 carbon, and from the C2 proton to carbons in the oxane ring, thus confirming the link between the side chain and the heterocyclic system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal the spatial relationship between the protons on the chiral center (C2) and the protons on the oxane ring, which can help in determining the preferred conformation of the side chain relative to the ring.

Interactive Table: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Predicted Key Correlations | Structural Information Obtained |

| COSY | ¹H-¹H | H2 ↔ H1a, H1b; H2 ↔ H3a, H3b; H4 ↔ H5a, H5b; H4 ↔ H3a, H3b | Connectivity of the propan-2-amine chain and the oxane ring protons. |

| HSQC | ¹H-¹³C (one bond) | H1a, H1b ↔ C1; H2 ↔ C2; H3a, H3b ↔ C3; H4 ↔ C4; H5a, H5b ↔ C5; H6a, H6b ↔ C6; OCH₃ ↔ OCH₃ carbon | Direct C-H attachments, aiding in ¹³C peak assignments. |

| HMBC | ¹H-¹³C (multiple bonds) | OCH₃ ↔ C1; H2 ↔ C1, C3, C4; H3a, H3b ↔ C2, C4, C5 | Connectivity between molecular fragments, such as the methoxy group to the side chain and the side chain to the oxane ring. |

| NOESY | ¹H-¹H (through space) | H2 ↔ H3a, H3b; H2 ↔ H4; H3a, H3b ↔ H5a, H5b | Spatial proximity of protons, providing insights into the 3D conformation of the molecule. |

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering unique insights into the crystalline form. For this compound, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will generally give rise to distinct ssNMR spectra due to differences in their local molecular environments and crystal packing. This makes ssNMR a powerful tool for identifying and characterizing polymorphism.

Analyze Crystalline Structure: By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide information on molecular conformation and packing within the crystal lattice. Techniques like cross-polarization magic-angle spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₉H₁₉NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated, and comparison with the experimentally measured value from HRMS would confirm the elemental formula.

Table: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₂₀NO₂⁺ | 174.1489 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), followed by its fragmentation and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, a plausible fragmentation pathway for the [M+H]⁺ ion could involve cleavages at the C-C and C-O bonds of the side chain, as well as fragmentation of the oxane ring.

Interactive Table: Predicted MS/MS Fragmentation of [C₉H₁₉NO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| 174.1489 | 142.1226 | CH₃OH | Protonated 3-(oxan-4-yl)propan-2-imine |

| 174.1489 | 100.0757 | C₄H₈O | Protonated 1-methoxypropan-2-amine |

| 174.1489 | 87.0808 | C₅H₁₁O | Protonated 2-aminopropan-1-ol |

| 174.1489 | 74.0600 | C₆H₁₂O | Protonated 1-methoxy-2-aminopropane |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For this compound, which contains a chiral center at the C2 position of the propane (B168953) chain, X-ray crystallography can be used to:

Determine Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (R or S) of the chiral center can be unambiguously determined.

Elucidate Molecular Conformation: The crystallographic data reveals the preferred conformation of the molecule in the solid state, including the puckering of the oxane ring and the orientation of the side chain.

Analyze Intermolecular Interactions: The crystal structure provides detailed information about how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces.

Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 978.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

| R-factor | < 0.05 |

Single Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not available.

Analysis of Crystal Packing and Intermolecular Interactions

Without single-crystal X-ray diffraction data, a detailed analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or van der Waals forces, for this compound cannot be performed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

A search of scientific literature did not uncover any experimental or theoretical Infrared (IR) or Raman spectra for this compound. Therefore, a specific analysis of its functional group vibrations and hydrogen bonding networks based on spectroscopic data is not possible.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

There is no available data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy for this compound. As such, information on its enantiomeric purity and the experimental determination of its absolute configuration is not present in the current body of scientific literature.

Computational Chemistry and Theoretical Studies on 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of a molecule. For 1-Methoxy-3-(oxan-4-yl)propan-2-amine, these calculations provide a deep understanding of its molecular geometry and electronic distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netmdpi.com By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be accurately predicted. mdpi.comnih.gov This process involves calculating the potential energy of the molecule at various atomic arrangements and identifying the configuration with the minimum energy. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C Bond Lengths | 1.52 - 1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Lengths (ether) | ~1.43 Å |

| C-O Bond Lengths (oxane) | ~1.44 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-H Bond Lengths | 1.09 - 1.10 Å |

| C-C-C Bond Angle | ~112° |

| C-N-H Bond Angle | ~110° |

| C-O-C Bond Angle | ~111° |

Note: These are generalized predicted values based on standard bond lengths and angles for similar functional groups and may vary based on the specific computational model used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely localized on the amine group, which is the primary site for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, indicating potential sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | 1.5 to 2.5 |

| HOMO-LUMO Gap | 7.5 to 9.5 |

Note: These values are estimations based on typical FMO energies for similar aliphatic amines and ethers.

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations and their relative energies is crucial for predicting its biological activity and physical properties.

Molecular Mechanics and Dynamics Simulations for Conformational Stability

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. By using force fields to approximate the potential energy of the system, these methods can identify stable conformers and the energetic barriers between them. For this compound, these simulations would reveal the preferred orientations of the methoxy (B1213986) and oxanyl groups relative to the aminopropane backbone. The stability of different conformers is influenced by steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Potential Energy Surface Mapping for Rotational Barriers

A potential energy surface (PES) map provides a detailed view of the energy changes that occur as a molecule rotates around its single bonds. By systematically rotating specific dihedral angles in this compound and calculating the corresponding energy, a PES map can be constructed. This map identifies the lowest energy conformations (global and local minima) and the transition states (saddle points) that represent the energy barriers to rotation. This information is vital for understanding the molecule's dynamic behavior and its ability to adopt specific shapes required for interaction with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. nih.gov These calculations can also predict the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. epstem.net By comparing these predicted spectra with experimental data, the structure and purity of a synthesized compound can be confirmed.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| ¹H NMR | Amine (NH₂): Broad singlet, ~1.5-3.0 ppmMethoxy (OCH₃): Singlet, ~3.3 ppmOxane ring protons: Multiplets, ~3.4-4.0 ppmAliphatic chain protons: Multiplets, ~1.0-3.0 ppm |

| ¹³C NMR | Methoxy Carbon: ~59 ppmOxane ring carbons: ~65-75 ppmAliphatic chain carbons: ~20-60 ppm |

| IR Spectroscopy | N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands)C-H stretch (aliphatic): ~2850-2960 cm⁻¹C-O stretch (ether & oxane): ~1050-1150 cm⁻¹ |

Note: Predicted chemical shifts and vibrational frequencies are approximate and can be influenced by solvent and other experimental conditions.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and verification of proposed structures. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to provide a foundational understanding of its electronic environment.

A typical computational approach involves geometry optimization of the molecule's lowest energy conformer, followed by the calculation of magnetic shielding tensors using a method such as Gauge-Independent Atomic Orbital (GIAO). These calculations are often performed with a functional like B3LYP and a basis set such as 6-311+G(d,p), incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. The predicted shielding tensors are then referenced against a standard (e.g., tetramethylsilane) to yield the chemical shifts.

The predicted chemical shifts for this compound are detailed in the interactive tables below. The numbering scheme for the atoms is provided in the accompanying molecular structure diagram.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | 3.35 | s |

| H2, H2' | 3.45 | d |

| H3, H3' | 1.40 | dd |

| H4 | 2.90 | m |

| H5, H5' (axial) | 1.25 | q |

| H5, H5' (equatorial) | 1.70 | dm |

| H6, H6' (axial) | 3.30 | td |

| H6, H6' (equatorial) | 3.90 | dt |

| H7 | 1.55 | m |

| NH₂ | 1.80 | br s |

Predicted ¹³C NMR Chemical Shifts The carbon chemical shifts are sensitive to the nature of the attached functional groups. The carbon of the methoxy group (C1) and the carbons of the oxane ring bonded to oxygen (C6, C6') are expected to be significantly deshielded.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 59.0 |

| C2 | 75.5 |

| C3 | 40.1 |

| C4 | 52.3 |

| C5, C5' | 32.5 |

| C6, C6' | 68.0 |

| C7 | 35.0 |

Figure 1. Molecular structure and atom numbering for this compound.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Computational frequency calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, on the optimized molecular geometry. The output provides the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

The predicted vibrational frequencies for key functional groups in this compound are presented in the table below. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 3350-3450 | Medium | Weak | N-H symmetric and asymmetric stretching |

| 2900-3000 | Strong | Strong | C-H stretching (aliphatic) |

| 1590-1650 | Medium | Weak | N-H scissoring (bending) |

| 1450-1470 | Medium | Medium | CH₂ scissoring |

| 1080-1150 | Strong | Medium | C-O-C stretching (ether) |

| 1000-1250 | Medium | Weak | C-N stretching |

| 800-900 | Medium | Weak | N-H wagging |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of activation energies. This provides deep insights into the kinetics and thermodynamics of chemical transformations.

Computational Elucidation of Proposed Reaction Mechanisms

A plausible reaction involving this compound is the N-acylation with a simple acylating agent like acetyl chloride. This reaction would proceed through a nucleophilic attack of the amine on the carbonyl carbon of the acetyl chloride. Computational modeling can elucidate the geometry of the reactants, the transition state, and the product.

The geometries of these species would be optimized using a suitable level of theory. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

Activation Energy Calculations for Kinetic Understanding

Hypothetical Energy Profile for N-acylation

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + Acetyl Chloride) | 0.0 |

| Transition State | +12.5 |

| Products (Amide + HCl) | -25.0 |

This hypothetical energy profile suggests that the N-acylation of this compound is a kinetically feasible and thermodynamically favorable process.

Synthesis and Characterization of Derivatives and Analogues of 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

Amine Functionalization Reactions: Amidation, Alkylation, Reductive Amination

The primary amine group is the most reactive site on the molecule, serving as a key handle for diversification. Its nucleophilicity allows it to readily participate in a variety of bond-forming reactions. solubilityofthings.comlibretexts.org

Amidation: The reaction of the primary amine with carboxylic acids or their activated derivatives produces a chemically stable amide bond. This transformation is fundamental in medicinal chemistry. The direct coupling of a carboxylic acid with 1-methoxy-3-(oxan-4-yl)propan-2-amine can be facilitated by peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or HBTU. mdpi.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides react readily with the amine, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. libretexts.org

| Reactant (R-CO-X) | Product (Amide Derivative) | Typical Conditions |

| Acetic Anhydride (B1165640) | N-(1-methoxy-3-(oxan-4-yl)propan-2-yl)acetamide | Pyridine, 0 °C to rt |

| Benzoyl Chloride | N-(1-methoxy-3-(oxan-4-yl)propan-2-yl)benzamide | Triethylamine, CH₂Cl₂, 0 °C |

| Propanoic Acid | N-(1-methoxy-3-(oxan-4-yl)propan-2-yl)propanamide | DCC, DMAP, CH₂Cl₂, rt |

Alkylation: Direct N-alkylation of this compound can be achieved using alkyl halides. This reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org However, a significant drawback of alkylating primary amines is the potential for over-alkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org Controlling the stoichiometry and reaction conditions can favor mono-alkylation, but mixtures are common.

Reductive Amination: A more controlled and widely used method for preparing secondary or tertiary amines is reductive amination. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone under weakly acidic conditions. The imine is then reduced in situ to the corresponding amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of over-alkylation common in direct alkylation. nih.gov

| Carbonyl Compound | Reducing Agent | Product (Secondary Amine Derivative) |

| Formaldehyde | NaBH₃CN | N-methyl-1-methoxy-3-(oxan-4-yl)propan-2-amine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-1-methoxy-3-(oxan-4-yl)propan-2-amine |

| Cyclohexanone | NaBH₃CN | N-cyclohexyl-1-methoxy-3-(oxan-4-yl)propan-2-amine |

| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-methoxy-3-(oxan-4-yl)propan-2-amine |

Modification of the Oxane Ring System

Modifying the saturated oxane (tetrahydropyran) ring is more complex than functionalizing the amine and typically involves building substituted precursors rather than direct modification of the final molecule.

Substitution Reactions at Oxane Ring Positions

Direct C-H functionalization on an unactivated tetrahydropyran (B127337) ring is synthetically challenging. Therefore, analogues bearing substituents on the oxane ring are more practically synthesized by constructing the substituted ring first, followed by elaboration of the side chain. Numerous methods exist for the stereoselective synthesis of substituted tetrahydropyrans. nih.govsyr.edu These include:

Prins Cyclization: An acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde to form a substituted tetrahydropyran. nih.gov

Hetero-Diels-Alder Reaction: A cycloaddition reaction between a diene and an aldehyde to create a dihydropyran, which can be subsequently reduced. acs.org

Intramolecular Epoxide Opening: Cyclization of a substrate containing both an epoxide and a nucleophile to form the tetrahydropyran ring. acs.org

By using these methods, precursors such as 4-(iodomethyl)-2-methyl-oxane could be synthesized and then used in multi-step sequences to generate the final substituted amine analogue.

Ring Expansion or Contraction Strategies

Generating analogues with different ring sizes, such as oxetane (B1205548) (4-membered), tetrahydrofuran (B95107) (5-membered), or oxepane (B1206615) (7-membered) rings, requires specific synthetic strategies, often involving rearrangements of precursor molecules. wikipedia.org

Ring Contraction: A six-membered ring can be contracted to a five-membered ring through various rearrangements. For example, the Favorskii rearrangement of a cyclic α-halo ketone precursor can lead to a cyclopentanecarboxylic acid derivative, which could then be further elaborated. chemistrysteps.com Another route involves carbocation-mediated rearrangements of cyclohexene (B86901) oxide precursors, which can be induced by Lewis acids to yield cyclopentane (B165970) carboxaldehydes. chemistrysteps.com

Ring Expansion: Ring expansion can be achieved by transforming a smaller ring. For instance, an oxetane ring can be opened by a nucleophile to generate a 1,4-diol derivative, which can then be cyclized to form a substituted tetrahydrofuran. acs.orgresearchgate.net Alternatively, reactions like the Tiffeneau–Demjanov rearrangement on aminomethyl-substituted cyclopentanol (B49286) precursors can lead to cyclohexanone, a precursor to the oxane ring. wikipedia.org

Ether Moiety Derivatization

The methyl ether group in this compound is generally stable and unreactive. Modification typically involves a two-step process: cleavage of the methyl group to reveal a hydroxyl group, followed by derivatization of the resulting alcohol.

Ether Cleavage (O-Demethylation): The cleavage of methyl ethers requires harsh conditions and strong reagents. chem-station.com Commonly used methods include treatment with strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.comwikipedia.org These conditions convert the methoxy (B1213986) group into a primary alcohol, yielding 1-hydroxy-3-(oxan-4-yl)propan-2-amine.

Derivatization of the Resulting Alcohol: The newly formed primary alcohol is a versatile synthetic intermediate. It can be:

Re-alkylated using an alkyl halide under basic conditions (Williamson ether synthesis) to generate a diverse range of new ether analogues (e.g., ethoxy, propoxy, benzyloxy).

Acylated with acyl chlorides or anhydrides to form ester derivatives.

Stereoisomeric Derivatives and Their Synthetic Routes

The parent compound, this compound, possesses a single stereocenter at the C2 position of the propane (B168953) backbone, meaning it can exist as a pair of enantiomers, (R) and (S). The synthesis of stereoisomerically pure derivatives is of high importance, particularly in pharmaceutical applications.

A powerful strategy for accessing chiral amines is biocatalytic reductive amination or transamination. thieme-connect.deresearchgate.net Research on the closely related compound, 1-methoxypropan-2-amine, has demonstrated that amine dehydrogenases (AmDHs) and transaminases can convert the prochiral ketone (1-methoxypropan-2-one) into the (S)-enantiomer of the amine with very high conversion and enantiomeric excess (>99% ee). frontiersin.orgresearchgate.netchimia.chresearchgate.net This approach is highly scalable and operates under environmentally benign conditions.

It is plausible that a similar biocatalytic strategy could be applied to synthesize the enantiomers of this compound from its corresponding ketone precursor, 1-methoxy-3-(oxan-4-yl)propan-2-one (B2486253).

| Synthetic Strategy | Description | Expected Outcome |

| Biocatalytic Reductive Amination | Use of an engineered (R)- or (S)-selective amine dehydrogenase (AmDH) or imine reductase (IRED) with the ketone precursor and an ammonia (B1221849) source. | High yield and high enantiomeric excess of the desired (R) or (S) enantiomer. |

| Chiral Auxiliary Method | Covalent attachment of the amine precursor to a chiral auxiliary, followed by diastereoselective reactions and subsequent removal of the auxiliary. | Good diastereoselectivity, but requires additional protection/deprotection steps. |

| Asymmetric Hydrogenation | Hydrogenation of a suitable imine or enamine precursor using a chiral metal catalyst (e.g., Rhodium or Iridium complexes with chiral ligands). | Can provide high enantioselectivity for specific substrates. |

Structure-Reactivity Relationship Studies of Synthesized Analogues

Structure-Reactivity Relationship (SRR) studies investigate how systematic changes in a molecule's structure influence its chemical reactivity or biological activity. By synthesizing and testing the analogues described in the sections above, one can elucidate the role of each molecular component.

Amine Functionalization: Converting the primary amine to secondary or tertiary amines, or to amides, drastically alters its basicity, nucleophilicity, and hydrogen-bonding capability. chemistry.coach For example, acylation to an amide removes the basicity of the nitrogen atom, which would significantly impact its interaction with biological targets or its role in acid-catalyzed reactions.

Oxane Ring Modification: Introducing substituents on the oxane ring would primarily modulate the molecule's steric profile and lipophilicity. For instance, adding polar groups (e.g., -OH) would increase hydrophilicity, while adding nonpolar alkyl groups would increase lipophilicity.

Ether Moiety Derivatization: Varying the alkyl group of the ether (e.g., from methyl to ethyl or isopropyl) would subtly alter steric hindrance and lipophilicity. Cleavage to the alcohol would introduce a hydrogen bond donor/acceptor site, fundamentally changing its polarity and potential interactions.

Stereochemistry: The spatial arrangement of atoms is critical. The (R) and (S) enantiomers will interact differently with other chiral molecules, such as enzymes or receptors, often leading to one enantiomer being significantly more active or reactive in a biological context.

| Structural Modification | Example Analogue | Hypothesized Change in Physicochemical Property |

| Amidation | N-(1-methoxy-3-(oxan-4-yl)propan-2-yl)acetamide | Decreased pKa (loss of basicity), increased polarity. |

| N-Alkylation | N-methyl-1-methoxy-3-(oxan-4-yl)propan-2-amine | Slight increase in pKa, increased steric hindrance around N. |

| Oxane Substitution | Analogue with 2-methyl-oxane ring | Increased lipophilicity (LogP), altered conformational preference. |

| Ether Modification | 1-ethoxy-3-(oxan-4-yl)propan-2-amine | Increased lipophilicity, potential change in metabolic stability. |

| Stereoisomerism | (R)-1-methoxy-3-(oxan-4-yl)propan-2-amine | Different optical rotation; potential for differential reactivity in a chiral environment. |

By systematically synthesizing and evaluating these analogues, a comprehensive understanding of the structure-reactivity relationships for this chemical class can be developed.

1 Methoxy 3 Oxan 4 Yl Propan 2 Amine As a Synthetic Intermediate

Utility in the Synthesis of Complex Organic Molecules

There is no available scientific literature that demonstrates the utility of 1-Methoxy-3-(oxan-4-yl)propan-2-amine in the synthesis of complex organic molecules.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comresearchgate.net The synthesis of these ring systems often involves the use of primary amines as key building blocks. clockss.org These amines can participate in a variety of cyclization reactions to form rings of different sizes and functionalities.

However, a review of the available literature does not provide any specific examples of this compound being used as a precursor for the synthesis of any nitrogen-containing heterocycles.

Building Block for Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Similarly, chiral ligands are used in asymmetric catalysis to induce enantioselectivity. Primary amines are often integral components of both chiral auxiliaries and ligands. sigmaaldrich.com

There is no documented use of this compound as a building block for the creation of chiral auxiliaries or ligands in the surveyed scientific literature.

Role in Multistep Organic Syntheses

The successful execution of multistep organic syntheses often relies on the strategic use of intermediates with specific functionalities that can be manipulated in a controlled manner. While this compound possesses both an amine and an ether functional group, there are no published examples of its specific role in any multistep synthetic sequence.

Protecting Group Strategies and Deprotection Methodologies

In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. libretexts.org The primary amine of this compound would likely require protection during many synthetic transformations. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. ug.edu.plhighfine.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal (deprotection).

Despite the necessity for such strategies, there is no specific information available on the protecting group strategies and deprotection methodologies employed for this compound in any synthetic context.

Sequential Transformation Pathways

A sequential transformation pathway in organic synthesis involves a series of reactions performed in a specific order to build up molecular complexity. There are no documented sequential transformation pathways in the scientific literature that utilize this compound as an intermediate.

Asymmetric Synthesis Applications

Asymmetric synthesis focuses on the selective creation of one enantiomer of a chiral molecule. yale.edu Chiral amines and their derivatives can be employed as catalysts, reagents, or building blocks in asymmetric transformations. researchgate.net

A thorough search of the available literature reveals no specific applications of this compound in the field of asymmetric synthesis.

Stereoselective Routes via this compound

There is no available scientific literature that describes stereoselective synthetic routes utilizing this compound as a key intermediate. While the principles of stereoselective synthesis are well-established, their specific application with this compound has not been documented in published research. Consequently, no data tables or detailed research findings on this topic can be provided.

Evaluation as a Precursor for Catalyst Ligands in Asymmetric Catalysis

Similarly, a search for the evaluation of this compound as a precursor for catalyst ligands in the field of asymmetric catalysis yielded no specific results. The development of novel chiral ligands is a crucial area of research in asymmetric synthesis. The structural motifs within this compound, such as the chiral 1,2-aminoether, are found in some classes of successful ligands. However, there is no documented research that has specifically synthesized, evaluated, and reported on ligands derived from this particular compound. Therefore, no data on its performance in asymmetric catalysis is available.

Chiral Resolution and Stereochemical Investigations of 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. This approach is often more efficient than resolving a racemic mixture, as it avoids the loss of 50% of the material.

Diastereomeric Salt Formation for Resolution

This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts with different physical properties, such as solubility, which allows for their separation.

Chiral Resolving Agents Selection and ScreeningThe selection of an appropriate chiral resolving agent is critical for successful diastereomeric salt formation. For a basic compound like 1-Methoxy-3-(oxan-4-yl)propan-2-amine, common chiral resolving agents would include chiral carboxylic acids. The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one diastereomer while the other remains in solution.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Tartaric Acid | Chiral Acid |

| (1R)-(-)-Camphor-10-sulfonic acid | Chiral Acid |

| (1S)-(+)-Camphor-10-sulfonic acid | Chiral Acid |

| (R)-(-)-Mandelic Acid | Chiral Acid |

| (S)-(+)-Mandelic Acid | Chiral Acid |

| O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid |

Note: This table lists general resolving agents; their specific efficacy for this compound has not been documented.

Chromatographic Chiral Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), using a Chiral Stationary Phase (CSP) are highly effective for both analytical and preparative-scale separation of enantiomers. The choice of CSP is crucial, as separation is based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector |

|---|---|

| Polysaccharide-based | Cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) |

| Pirkle-type | π-acidic or π-basic moieties (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) |

| Macrocyclic antibiotic | Teicoplanin, Vancomycin |

Note: This table lists general CSPs; specific columns and mobile phase conditions for the baseline separation of this compound enantiomers are not available in the literature.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective method for the enantioselective separation of chiral amines. mdpi.comeijppr.com The direct method of separation involves the interaction between the racemic amine and a chiral stationary phase, leading to the formation of transient diastereomeric complexes. eijppr.com The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com

For primary amines like this compound, polysaccharide-based CSPs are particularly effective. mdpi.com These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, offer a broad range of applications for chiral separations. nih.govyakhak.org The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. mdpi.com

The choice of mobile phase is crucial for achieving optimal separation. A normal-phase mode, often employing mixtures of alkanes (like n-hexane or cyclohexane) and alcohols (like isopropanol (B130326) or ethanol), is commonly used. nih.govresearchgate.net The alcohol component acts as a polar modifier, influencing the retention and resolution of the enantiomers. In some cases, a small amount of an amine additive, such as diethylamine (B46881) (DEA), is included in the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. nih.gov

To enhance detectability and potentially improve chiral recognition, derivatization of the primary amine group can be performed. yakhak.org Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to create fluorescent derivatives, which significantly increases detection sensitivity. yakhak.orgresearchgate.net

Table 1: Illustrative HPLC Conditions for Chiral Resolution of Amines

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (B145695):DEA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm | UV at 254 nm |

| Expected Outcome | Baseline separation of enantiomers | Improved peak shape and resolution |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for chiral analysis, particularly for volatile compounds. researchgate.net However, primary amines like this compound often exhibit poor chromatographic behavior and are not sufficiently volatile for direct GC analysis due to their polarity and ability to form hydrogen bonds. jfda-online.com Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. h-brs.de

This process involves reacting the amine with a derivatizing agent to block the active hydrogen atoms of the amino group. jfda-online.com Common derivatization agents for amines include acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de The resulting trifluoroacetyl derivatives are significantly more volatile and less polar, making them suitable for GC analysis. jfda-online.com

The separation of these chiral derivatives is then performed on a GC column coated with a chiral stationary phase. Cyclodextrin-based CSPs are widely used for this purpose. The enantiomers of the derivatized amine interact differently with the chiral cavities of the cyclodextrin (B1172386), leading to separation.

Table 2: Typical GC Derivatization and Analysis Parameters

| Parameter | Description |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Reaction | The amine is reacted with TFAA in an appropriate solvent to form the N-trifluoroacetyl derivative. |

| GC Column | Chiral capillary column (e.g., based on a cyclodextrin derivative) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 220 °C at 5 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative information but also structural confirmation of the derivatives based on their mass spectra. h-brs.de

Absolute Configuration Determination and Stereochemical Purity Assessment Methodologies

Once the enantiomers of this compound are separated, it is crucial to determine the absolute configuration (i.e., assigning R or S designation) of each enantiomer and to assess their stereochemical purity.

The absolute configuration can be unequivocally determined by single-crystal X-ray crystallography if a suitable crystalline derivative can be formed. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise spatial arrangement of the atoms to be determined. Often, this is achieved by forming a salt of the amine with a known chiral acid, such as a derivative of tartaric acid. google.com

In cases where obtaining suitable crystals is challenging, spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through nuclear Overhauser effect (nOe) experiments, can be used to determine the relative stereochemistry of a molecule. mdpi.commdpi.org By irradiating specific protons and observing which other protons are spatially close, the three-dimensional structure and, consequently, the absolute configuration can be deduced, especially in rigid molecular structures. mdpi.commdpi.org Another powerful technique is the comparison of experimentally measured circular dichroism (CD) spectra with spectra calculated using quantum-chemical methods. researchgate.net The correspondence between the experimental and calculated spectra allows for the assignment of the absolute configuration. researchgate.net

Stereochemical purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other. It is quantitatively determined using the chiral separation methods described previously. By integrating the peak areas (A) of the two enantiomers in the chromatogram obtained from chiral HPLC or GC, the enantiomeric excess can be calculated using the formula:

ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

where A₁ is the area of the major enantiomer's peak and A₂ is the area of the minor enantiomer's peak. A validated chiral HPLC or GC method can provide high accuracy and precision for determining enantiomeric purity. yakhak.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-7-nitro-1,2,3-benzoxadiazole |

| Diethylamine |

| Ethanol |

| Isopropanol |

| n-Hexane |

Advanced Analytical Methodologies for Purity and Isomeric Analysis of 1 Methoxy 3 Oxan 4 Yl Propan 2 Amine

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary method for determining the purity of 1-Methoxy-3-(oxan-4-yl)propan-2-amine without the need for a specific reference standard of the analyte itself. nih.govbwise.kr This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. bwise.kr By using a certified internal standard of known purity, the absolute purity of the target compound can be accurately calculated. nih.gov

For this compound, the sharp singlet signal from the methoxy (B1213986) (-OCH₃) protons is often ideal for quantification due to its distinct chemical shift and lack of splitting. Alternatively, well-resolved signals from the oxane ring protons can be used. The purity is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known signal from an internal standard, such as maleic acid or dimethyl sulfone.

The calculation for purity using an internal calibrant follows a standardized formula that accounts for the molar masses, integral values, number of protons, and weights of both the analyte and the internal standard. acs.orgyoutube.com This approach provides a versatile and orthogonal method for purity evaluation, capable of detecting and quantifying a wide range of impurities, including those that may not be detectable by chromatographic techniques. nih.gov

Table 1: Hypothetical qNMR Purity Assessment of this compound

| Parameter | Analyte (Test Sample) | Internal Calibrant (Maleic Acid) |

| Signal Used for Integration | Methoxy protons (-OCH₃) | Olefinic protons (-CH=CH-) |

| Number of Protons (n) | 3 | 2 |

| Molar Mass (MW) | 173.25 g/mol | 116.07 g/mol |

| Mass Weighed (m) | 15.20 mg | 10.50 mg |

| Purity of Calibrant (PIC) | Unknown (Pt) | 99.9% |

| Integral Value (Int) | 1.55 | 1.00 |

The purity (Pt) is calculated using the formula: Pt = (Intt / IntIC) * (nIC / nt) * (MWt / MWIC) * (mIC / mt) * PIC. Based on the data above, the calculated purity would be 99.2%.

Advanced Chromatographic Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis